N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE
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Overview
Description
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that features a triazolopyrimidine core fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach . This method demonstrates good functional group tolerance and yields the desired product in high efficiency.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or proteins. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The triazolopyrimidine core interacts with the ATP-binding site of the kinase, thereby preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares a similar triazolopyrimidine core but lacks the thiophene moiety.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Another related compound with a different substitution pattern on the triazolopyrimidine core.
Uniqueness: N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both the triazolopyrimidine and thiophene moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-6-7(2)13-12-15-11(16-17(12)10(6)19)14-9(18)8-4-3-5-20-8/h3-5H,1-2H3,(H2,13,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STICLZLYLILOJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)NC(=O)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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